Chimonanthine

Vue d'ensemble

Description

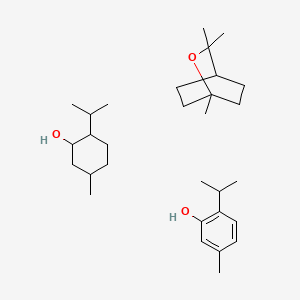

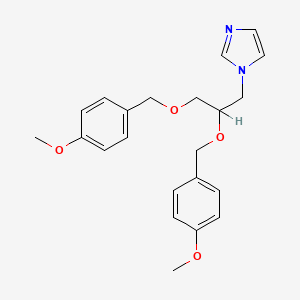

Chimonanthine is a naturally occurring bisindole alkaloid found in the plant family Calycanthaceae. It is characterized by its unique hexahydropyrroloindole skeleton, which contributes to its diverse biological activities. This compound has been studied for its potential antifungal, antitumor, anti-inflammatory, and antimelanogenesis properties .

Mécanisme D'action

Target of Action

Chimonanthine, an alkaloid of Chimonanthus praecox, primarily targets tyrosinase and tyrosine-related protein-1 mRNA . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. Tyrosine-related protein-1 is involved in the same melanin biosynthesis pathway.

Mode of Action

This compound interacts with its targets by inhibiting their activity . By inhibiting tyrosinase and tyrosine-related protein-1 mRNA expression, this compound effectively suppresses melanogenesis , the process of melanin production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting key enzymes in this pathway, this compound disrupts the production of melanin, leading to a decrease in pigmentation.

Pharmacokinetics

Like other alkaloids, it’s likely that this compound’s bioavailability and pharmacokinetics are influenced by factors such as its lipophilicity, molecular size, and the presence of transporters in the body .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of melanogenesis . This results in a decrease in melanin production, which can lead to a reduction in pigmentation. On a cellular level, this could affect melanocytes, the cells responsible for producing melanin.

Action Environment

Environmental factors can influence the action of this compound. For instance, the production of plant alkaloids like this compound can be linked to specific environmental factors and developmental signals, often conferring a clear adaptive value . .

Analyse Biochimique

Biochemical Properties

Chimonanthine plays a crucial role in biochemical reactions, particularly in inhibiting tyrosinase and tyrosine-related protein-1 mRNA expression, which in turn inhibits melanogenesis . It interacts with enzymes such as tyrosinase, a key enzyme in melanin synthesis, and proteins involved in melanin production. The nature of these interactions involves the binding of this compound to the active site of tyrosinase, thereby preventing the enzyme from catalyzing the oxidation of tyrosine to melanin.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit melanogenesis in melanocytes by reducing the expression of tyrosinase and tyrosine-related protein-1 mRNA . Additionally, this compound influences cell signaling pathways, such as the NF-κB pathway, by impeding the phosphorylation and degradation of IκBα, thus restraining the nuclear translocation of p65 . This results in the suppression of pro-inflammatory cytokines and a reduction in oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosinase, inhibiting its activity and subsequently reducing melanin production . This compound also affects gene expression by modulating the transcription and translation of pro-inflammatory cytokines, such as interleukin-1β and interleukin-6 . Furthermore, it inhibits the activity of NADPH oxidase, reducing the production of reactive oxygen species and mitigating oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under room temperature conditions, but its stability may vary under different storage conditions . Long-term effects on cellular function have been observed, including sustained inhibition of melanogenesis and prolonged anti-inflammatory effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit melanogenesis and reduce inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to melanin synthesis and inflammation. It interacts with enzymes such as tyrosinase and NADPH oxidase, affecting metabolic flux and metabolite levels . This compound’s role as a tyrosinase inhibitor directly impacts the melanin synthesis pathway, leading to reduced melanin production . Additionally, its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokine synthesis and oxidative stress reduction .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been observed to localize in melanocytes, where it exerts its inhibitory effects on melanogenesis The distribution of this compound within tissues may vary depending on factors such as dosage and administration route

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and nucleus of melanocytes, where it inhibits tyrosinase activity and modulates gene expression . The presence of specific targeting signals or post-translational modifications may direct this compound to these compartments, enhancing its efficacy in inhibiting melanogenesis and reducing inflammation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of chimonanthine typically involves the oxidative coupling of tetrahydropyrroloindoles. One efficient method uses iodine as the oxidant, allowing for the rapid synthesis of meso- and rac-chimonanthines through an oxidation–oxidation–reduction sequence . Another approach involves the copper-mediated asymmetric cyclodimerization of chiral tryptamine derivatives, which establishes the sterically hindered vicinal quaternary stereogenic carbon centers of dimeric hexahydropyrroloindole alkaloids in one procedure .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis for scientific studies.

Analyse Des Réactions Chimiques

Types of Reactions: Chimonanthine undergoes various chemical reactions, including:

Oxidation: The oxidative coupling of tryptamine derivatives is a key step in its synthesis.

Reduction: The reduction step is crucial in the final stages of synthesizing this compound from its precursors.

Common Reagents and Conditions:

Oxidants: Iodine is commonly used as an oxidant in the synthesis of this compound.

Reductants: Various reducing agents can be employed, depending on the specific synthetic route.

Major Products: The primary product of these reactions is this compound itself, along with its meso- and rac- forms .

Applications De Recherche Scientifique

Chimonanthine has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Chimonanthine is part of a family of bisindole alkaloids, which include compounds like folicanthine and calycanthine . These compounds share a similar hexahydropyrroloindole skeleton but differ in their stereochemistry and specific biological activities. For example:

Folicanthine: Similar in structure but with different stereochemistry, leading to distinct biological activities.

Calycanthine: Another bisindole alkaloid with a different arrangement of its quaternary stereogenic centers.

This compound’s uniqueness lies in its specific stereochemistry and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Propriétés

IUPAC Name |

3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYXPMHLHJOGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Chimonanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5545-89-1 | |

| Record name | (-)-Chimonanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188 - 189 °C | |

| Record name | (-)-Chimonanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of chimonanthine?

A1: this compound has a molecular formula of C20H24N4 and a molecular weight of 320.41 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers commonly use techniques like UV, IR, NMR (including 2D NMR), and MS to characterize this compound. [, , , , ] These techniques provide information about the functional groups, connectivity, and stereochemistry of the molecule.

Q3: How is this compound synthesized in the laboratory?

A3: Several synthetic routes to this compound have been developed, often mirroring proposed biosynthetic pathways. Some key strategies include:

- Oxidative dimerization of tryptamine derivatives: This method mimics the proposed biosynthesis and involves the coupling of two tryptamine units. [, , ]

- Reductive dimerization: This approach utilizes transition metal catalysts, like nickel, to couple pyrrolidinoindoline scaffolds. [, , ]

- Alkylation of bisoxindole: This strategy involves the construction of the this compound core through alkylation reactions on a bisoxindole framework. [, ]

Q4: What is significant about the stereochemistry of this compound?

A4: this compound exists as three stereoisomers: (+)-chimonanthine, (-)-chimonanthine, and meso-chimonanthine. The stereochemistry significantly influences the biological activity of these isomers. [, , , ]

Q5: How has the synthesis of this compound evolved?

A5: Early syntheses were often lengthy and lacked stereocontrol. Modern approaches utilize catalytic asymmetric reactions, such as enantioselective Heck cyclizations and phase-transfer catalyzed bromocyclizations, to access enantiopure this compound isomers efficiently. [, , , ]

Q6: What is known about the biological activity of this compound?

A6: this compound and its analogs have shown a range of biological activities, including:

- Antinociceptive activity: Some this compound isomers display analgesic effects in animal models of pain. []

- Somatostatin receptor antagonism: Certain this compound derivatives act as functional antagonists of somatostatin receptors. []

- Antimicrobial activity: this compound-based scaffolds exhibit promising antibacterial and antifungal properties. []

- Antiviral activity: Studies have reported the potential of this compound and related compounds to inhibit viruses like PRRSV. []

Q7: Are there any known structure-activity relationships (SAR) for this compound?

A7: While research is ongoing, some SAR trends have been observed:

- Stereochemistry: The absolute configuration at the C3a and C3a’ positions significantly impacts biological activity. []

- N-Methylation: N-Methylation of the indole nitrogen can alter potency and selectivity for specific targets. []

- Substituents on the aromatic ring: Modifications to the aromatic ring of the indole moiety can influence activity and pharmacokinetic properties. []

Q8: What are the potential applications of this compound and its analogs?

A8: Due to their diverse biological activities, this compound and its analogs hold promise as:

Q9: How does this compound compare to other related alkaloids?

A9: this compound is structurally related to other alkaloids like calycanthine, folicanthine, and hodgkinsine. These alkaloids share a bispyrrolidino[2,3-b]indoline core but differ in their stereochemistry and peripheral substituents, leading to variations in their biological profiles. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1196229.png)

![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)